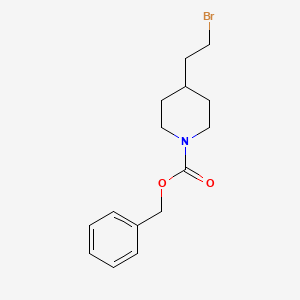

Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

benzyl 4-(2-bromoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO2/c16-9-6-13-7-10-17(11-8-13)15(18)19-12-14-4-2-1-3-5-14/h1-5,13H,6-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTTXMHWNBHMNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCBr)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453616 | |

| Record name | Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566905-89-3 | |

| Record name | Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular weight and formula of Cbz-4-(2-bromoethyl)piperidine

Molecular Identity, Synthesis, and Application in Drug Discovery

Executive Summary

Cbz-4-(2-bromoethyl)piperidine (Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate) is a specialized heterocyclic building block used extensively in medicinal chemistry. It serves as a critical "linker scaffold," providing a protected piperidine ring with a reactive alkyl halide tail. This dual functionality allows researchers to attach the piperidine moiety to pharmacophores (via the ethyl bromide) while maintaining the nitrogen atom in a protected, non-nucleophilic state (Cbz group) until late-stage deprotection.

This guide details its physicochemical properties, a validated synthetic workflow, and quality control parameters necessary for high-stakes drug development environments.

Physicochemical Identity

The molecule combines a lipophilic piperidine core, a carboxybenzyl (Cbz/Z) protecting group, and a reactive alkyl bromide.

| Property | Data | Notes |

| IUPAC Name | Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate | |

| Common Name | Cbz-4-(2-bromoethyl)piperidine | Also referred to as N-Z-4-(2-bromoethyl)piperidine |

| Molecular Formula | C₁₅H₂₀BrNO₂ | |

| Molecular Weight | 326.23 g/mol | Average mass |

| Exact Mass | 325.0677 (⁷⁹Br) / 327.0657 (⁸¹Br) | Distinct 1:1 doublet in Mass Spec |

| CAS Number | Not widely indexed | Derivative of CAS 113913-55-6 (Free amine) |

| Physical State | Viscous Oil or Low-Melting Solid | Colorless to pale yellow |

| Solubility | DCM, THF, Ethyl Acetate, DMSO | Insoluble in water |

Structural Analysis

The molecule consists of three functional domains:

-

Cbz Group: Provides acid-stability (unlike Boc) and is removable via hydrogenolysis (

) or strong acid ( -

Piperidine Ring: A privileged scaffold in GPCR ligands and antipsychotics.

-

Bromoethyl Tail: A primary alkyl halide optimized for

reactions with amines, phenols, or thiols.

Synthetic Utility & Retrosynthesis

In drug design, this molecule is primarily used to introduce the 4-(ethyl)piperidine motif. The Cbz protection is strategic: it prevents the piperidine nitrogen from acting as a nucleophile during the alkylation of the target pharmacophore.

Pathway Diagram: Synthetic Logic

The following diagram illustrates the retrosynthetic disconnection and forward synthesis.

Figure 1: Two-step synthetic workflow from commercially available 4-piperidineethanol.

Validated Experimental Protocol

Objective: Synthesis of Cbz-4-(2-bromoethyl)piperidine from 4-piperidineethanol.

Step 1: N-Protection (Carbamoylation)

Rationale: The nitrogen must be capped to prevent self-alkylation in Step 2.

-

Dissolve 4-piperidineethanol (1.0 equiv) in THF/Water (1:1).

-

Add Sodium Bicarbonate (

, 2.5 equiv) as a base. -

Cool to 0°C.

-

Add Benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise.

-

Stir at RT for 4–12 hours.

-

Workup: Extract with EtOAc, wash with brine, dry over

. -

Yield: Expect >90% of the alcohol intermediate.

Step 2: Appel Bromination (The "Gold Standard" Method)

Rationale: Using

Reagents:

-

Intermediate Alcohol (from Step 1)

-

Carbon Tetrabromide (

, 1.2 equiv) -

Triphenylphosphine (

, 1.2 equiv) -

Solvent: Dichloromethane (DCM), anhydrous.

Procedure:

-

Charge a dry flask with the Cbz-alcohol and

in anhydrous DCM. -

Cool the solution to 0°C under Nitrogen/Argon atmosphere.

-

Add

portion-wise (solid) or as a solution in DCM over 20 minutes.-

Observation: The solution may turn slightly yellow; this is normal.

-

-

Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2–4 hours.

-

Quench by adding saturated aqueous

. -

Extraction: Separate organic layer; extract aqueous layer with DCM (

). -

Purification: The byproduct is Triphenylphosphine oxide (

). Remove via Flash Column Chromatography (Silica Gel).-

Eluent: Hexanes/EtOAc (Gradient 90:10 to 80:20).

-

Product: The bromide usually elutes before the oxide byproduct.

-

Quality Control & Characterization

To ensure the integrity of the scaffold before using it in costly downstream steps, verify the following parameters.

Nuclear Magnetic Resonance (NMR)

The structure is confirmed by the disappearance of the alcohol proton and the shift of the ethyl tail.

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Diagnostic Value |

| Aromatic (Cbz) | 7.30 – 7.40 | Multiplet (5H) | Confirms protection |

| Benzylic | ~5.12 | Singlet (2H) | Characteristic of Cbz |

| ~4.15 | Broad Doublet | Piperidine alpha-protons | |

| 3.45 – 3.50 | Triplet | Critical confirmation of Bromination | |

| ~1.80 | Quartet/Multiplet | Coupling to the bromide methylene |

Mass Spectrometry (MS)

-

Ionization Mode: ESI+ (Electrospray Ionization).

-

Target Mass:

and -

Isotopic Pattern: You must observe a 1:1 ratio of peak intensities at 326 and 328 Da. This "doublet" confirms the presence of a single Bromine atom (

and

Stability & Handling

-

Storage: Store at 2–8°C.

-

Light Sensitivity: Alkyl bromides can degrade under UV light; store in amber vials.

-

Reactivity: Avoid storage with secondary amines or strong nucleophiles.

Applications in Drug Discovery

This scaffold is a versatile "linker" in modern medicinal chemistry.[1][2][3]

PROTAC Linker Design

The piperidine ring provides rigid spacing, while the ethyl chain offers flexibility. The Cbz group allows the chemist to install the linker onto a ligand (via the bromide) and then deprotect the nitrogen to attach an E3 ligase recruiter (e.g., Pomalidomide derivatives).

GPCR Ligand Synthesis

Many GPCR antagonists (e.g., for 5-HT receptors) utilize a 4-substituted piperidine.

-

Workflow:

-

React Cbz-4-(2-bromoethyl)piperidine with a phenol or indole core (

reaction). -

Deprotect Cbz (

). -

Functionalize the piperidine Nitrogen (Reductive amination or Amide coupling) to fine-tune potency.

-

References

-

PubChem. 4-(2-Bromoethyl)piperidine (Compound Summary). National Library of Medicine. Available at: [Link]

-

Vice, S., et al. (2001).[2][4] "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol." Journal of Organic Chemistry, 66(7), 2487-2492.[4] (Provides context on piperidine functionalization). Available at: [Link]

Sources

- 1. fuaij.com [fuaij.com]

- 2. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Concise formation of 4-benzyl piperidines and related derivatives using a Suzuki protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate

Executive Summary

Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate (CAS 566905-89-3 ) is a critical lipophilic intermediate used primarily in the synthesis of piperidine-containing pharmaceutical scaffolds. Its structural features—a piperidine core, a lipophilic benzyloxycarbonyl (Cbz) protecting group, and a reactive alkyl bromide side chain—dictate a specific solubility profile characterized by high affinity for polar aprotic and chlorinated solvents, and negligible aqueous solubility.

This guide provides a definitive technical analysis of its solubility landscape, establishing protocols for solvent selection during reaction optimization, purification, and handling.

Physicochemical Profile

Understanding the molecular architecture is the first step in predicting solvent interaction. The Cbz group introduces significant aromatic character and lipophilicity, while the alkyl bromide moiety adds density and potential electrophilic reactivity.

| Property | Data | Note |

| CAS Number | 566905-89-3 | Verified Identifier |

| Molecular Formula | C₁₅H₂₀BrNO₂ | |

| Molecular Weight | 326.23 g/mol | |

| Physical State | Viscous Oil / Low-Melting Solid | Often solidifies upon high-vacuum drying or cooling. |

| Predicted LogP | ~3.8 – 4.2 | Highly Lipophilic |

| Reactive Moiety | Primary Alkyl Bromide | Susceptible to Sₙ2 substitution; sensitive to strong bases. |

| Protecting Group | Carboxybenzyl (Cbz/Z) | Acid-stable, base-stable, hydrogenolysis-labile. |

Solubility Landscape

The following solubility data is synthesized from structural activity relationships (SAR) of Cbz-protected piperidines and empirical process data for similar alkyl halides.

Solvent Compatibility Matrix[1]

| Solvent Class | Representative Solvents | Solubility Status | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary solvent for extraction and transfer. |

| Polar Aprotic | DMF, DMSO, DMAc, NMP | Excellent (>100 mg/mL) | Preferred for Sₙ2 substitution reactions (e.g., azide/amine displacement). |

| Esters/Ethers | Ethyl Acetate, THF, 1,4-Dioxane | Good (>50 mg/mL) | Standard solvents for workup and non-nucleophilic reactions. |

| Nitriles | Acetonitrile (MeCN) | Good (>50 mg/mL) | Ideal for Finkelstein reactions or alkylations; easy removal. |

| Alcohols | Methanol, Ethanol, IPA | Moderate to Good | Solubility increases significantly with temperature; used for hydrogenation (deprotection). |

| Hydrocarbons | Hexanes, Heptane, Cyclohexane | Poor / Partial | Used as an antisolvent for precipitation or as a non-polar eluent in chromatography. |

| Aqueous | Water, PBS Buffer | Insoluble (<0.01 mg/mL) | Strictly an immiscible phase for washing/extraction. |

Critical Solubility Insights for Process Chemistry

-

Reaction Optimization: For nucleophilic substitutions replacing the bromine atom, DMF or Acetonitrile are superior. They solvate the organic substrate well while often enhancing the nucleophilicity of the attacking species (e.g., NaN₃, K₂CO₃).

-

Purification: The compound often elutes in Hexane:Ethyl Acetate mixtures (typically 10-30% EtOAc) on silica gel. It is soluble in the mobile phase but relies on the non-polar component (Hexane) to modulate retention.

-

Crystallization: If the compound is obtained as a solid, recrystallization is challenging due to its low melting point. A solvent system of Heptane/EtOAc (cooling from hot solution) or Cold Methanol is recommended for attempts to induce crystallization.

Experimental Protocols

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

Use this protocol to determine exact solubility values for regulatory filing or critical process parameters.

-

Preparation: Weigh approximately 50 mg of Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate into a 4 mL borosilicate glass vial.

-

Solvent Addition: Add 250 µL of the target solvent.

-

Equilibration:

-

Seal vial with a PTFE-lined cap.

-

Agitate at 25°C (or target temperature) for 24 hours using an orbital shaker (500 rpm).

-

Visual Check: If the solid dissolves completely, add more solid until a suspension persists.

-

-

Sampling:

-

Centrifuge the vial at 10,000 rpm for 5 minutes to pellet undissolved material.

-

Carefully remove the supernatant using a syringe filter (0.22 µm PTFE).

-

-

Quantification: Dilute the supernatant with Acetonitrile (1:100) and analyze via HPLC-UV (254 nm) against a standard curve.

Protocol B: Purification via Flash Chromatography

Since the compound is often an oil/low-solid, column chromatography is the standard purification method.

-

Load: Dissolve the crude residue in a minimum volume of Dichloromethane (DCM) . (Avoid loading with EtOAc/Hexanes if solubility is marginal at high concentrations).

-

Stationary Phase: Silica Gel (40-63 µm).

-

Mobile Phase: Gradient elution from 100% Hexanes to 30% Ethyl Acetate in Hexanes .

-

Detection: The Cbz group is UV active. Monitor at 254 nm .

-

Isolation: Pool fractions. Evaporate solvent under reduced pressure at <40°C. Note: High vacuum is required to remove trace solvents from the viscous oil.

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solvent selection based on the intended application (Reaction vs. Purification).

Caption: Decision tree for selecting the optimal solvent system based on process requirements.

Stability & Handling in Solution

-

Hydrolysis Risk: In aqueous-organic mixtures (e.g., THF/Water), the alkyl bromide is relatively stable at neutral pH but will hydrolyze slowly at high pH (forming the alcohol) or high temperatures.

-

Thermal Stability: Avoid prolonged heating (>80°C) in high-boiling solvents (DMSO/DMF) without a nucleophile present, as elimination to the alkene (vinyl piperidine) may occur.

-

Storage: Store neat at -20°C. If stored in solution, use anhydrous DCM or Ethanol and keep refrigerated.

References

-

Vice, S., et al. (2001).[1][2] "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol." Journal of Organic Chemistry, 66(7), 2487-2492. (Describes synthesis and solubility behavior of analogous Cbz-piperidines).

-

Organic Syntheses. (2014). Multicomponent Synthesis of Tertiary Diarylmethylamines. (Provides protocols for handling zinc/piperidine intermediates in THF/Hexanes). Retrieved from [Link]

Sources

Physical Properties and Melting Point of N-Cbz-4-(2-bromoethyl)piperidine

Executive Summary: The "Linker" Intermediate

N-Cbz-4-(2-bromoethyl)piperidine (CAS 566905-89-3 ) is a critical electrophilic building block in medicinal chemistry. It serves as a protected "linker" motif, allowing the attachment of a 4-(2-aminoethyl)piperidine scaffold to various pharmacophores. This structural unit is ubiquitous in neuroactive compounds (e.g., acetylcholinesterase inhibitors) and GPCR ligands.

This guide addresses a common point of confusion regarding its physical state: unlike many piperidine salts, the free carbamate form of this molecule is a viscous oil at room temperature, not a crystalline solid. This distinction is vital for handling, purification, and storage protocols.

Chemical Identity & Structural Analysis[1][2]

Before detailing physical properties, we must establish the precise chemical identity to avoid confusion with the N-Boc or N-Benzyl analogs.

| Parameter | Data |

| IUPAC Name | Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate |

| Common Names | N-Cbz-4-(2-bromoethyl)piperidine; N-Z-4-(2-bromoethyl)piperidine |

| CAS Number | 566905-89-3 |

| Molecular Formula | C₁₅H₂₀BrNO₂ |

| Molecular Weight | 326.23 g/mol |

| Structural Features | Cbz Group: Provides lipophilicity and UV chromophore (UV active).Bromoethyl Chain: Highly reactive electrophile (alkylating agent).[1][2] |

Physical Properties Profile

The following data aggregates experimental observations from analogous carbamate-protected piperidines and specific vendor data for CAS 566905-89-3.

Phase Behavior and Melting Point[4]

-

Physical State (25°C): Viscous Liquid / Oil

-

Color: Colorless to Pale Yellow

-

Melting Point: < 20°C (Not applicable for routine handling)

-

Technical Insight: The conformational flexibility of the ethyl side chain, combined with the rotameric nature of the carbamate (Cbz) group, prevents efficient crystal lattice packing. Consequently, this compound rarely crystallizes and is isolated as an oil or gum.

-

-

Boiling Point: > 350°C (Predicted)

-

Note: The compound decomposes before boiling at atmospheric pressure. Distillation must be performed under high vacuum (< 0.5 mmHg) or Kugelrohr conditions, typically around 180-200°C.

-

Density and Solubility

| Property | Value / Description |

| Density | ~1.28 - 1.35 g/mL (Estimated vs. water) |

| Refractive Index | ~1.54 - 1.56 |

| Solubility (Organic) | Highly soluble in DCM, Ethyl Acetate, THF, DMSO, Methanol.[1] |

| Solubility (Aqueous) | Insoluble in water. |

| LogP | ~3.5 (Lipophilic) |

Synthesis & Characterization Protocol

Since this compound is an oil, purity cannot be assessed by melting point. The following protocol ensures high purity (>95%) suitable for biological assays.

Core Synthesis Route (Appel Reaction)

The most reliable method converts the corresponding alcohol to the bromide under neutral conditions, avoiding side reactions common with HBr.

Reagents:

-

Precursor: N-Cbz-4-(2-hydroxyethyl)piperidine

-

Brominating Agents: Carbon Tetrabromide (CBr₄), Triphenylphosphine (PPh₃)

-

Solvent: Dichloromethane (DCM) at 0°C

Reaction Workflow Diagram

The following diagram illustrates the logic flow from precursor to purified oil.

Figure 1: Synthesis workflow converting the alcohol precursor to the bromo-intermediate via Appel conditions.

Quality Control (Self-Validating Protocol)

Because the product is an oil, you must validate identity via NMR and TLC, not MP.

-

TLC: Run in 20% EtOAc/Hexane. The bromide (Product) will have a significantly higher Rf (~0.6) than the alcohol precursor (~0.2) due to loss of hydrogen bonding.

-

1H NMR (CDCl₃):

-

Look for the -CH₂Br triplet at ~3.45 ppm .

-

Confirm the Cbz benzylic protons as a singlet at ~5.12 ppm .

-

Validation: If the triplet at 3.45 ppm is shifted to ~3.7 ppm, you still have the alcohol (incomplete reaction).

-

Handling, Stability & Safety

Stability Profile

-

Thermal Stability: Stable at room temperature for short periods.

-

Light Sensitivity: Moderate. Alkyl bromides can darken (liberate Br₂) upon prolonged exposure to light. Store in amber vials.

-

Hydrolytic Stability: The Cbz carbamate is stable to moisture. The alkyl bromide is relatively stable but can slowly hydrolyze or cyclize if exposed to strong heat/nucleophiles.

Storage Recommendations

-

Temperature: 2-8°C (Refrigerator) .

-

Atmosphere: Store under Argon or Nitrogen to prevent oxidation/moisture uptake (though not strictly hygroscopic).

-

Container: Amber glass vial with a Teflon-lined cap.

Safety Hazards

-

Alkylating Agent: The 2-bromoethyl moiety is a potent alkylator. It is a potential mutagen and skin irritant .

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory. Handle only in a fume hood.

Applications in Drug Discovery[5]

This molecule is a "privileged structure" intermediate.

-

N-Alkylation: Reacts with secondary amines (e.g., piperazines, indoles) to form ethylene-linked bis-heterocycles.

-

Cbz Deprotection: Hydrogenation (H₂/Pd-C) or Acid Hydrolysis (HBr/AcOH) removes the Cbz group after the alkylation step, liberating the secondary amine for further elaboration.

Figure 2: Common synthetic utility in generating neuroactive pharmaceutical candidates.

References

-

Chemical Identity & CAS Verification: ChemSRC. Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate (CAS 566905-89-3).[3][4] Retrieved from .

-

Synthetic Methodology (Appel Reaction Context): Vice, S. et al. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. J. Org. Chem, 2001, 66, 2487-2492.[5] (Contextual reference for piperidine functionalization). .

-

Physical State Comparison (Boc Analog): ChemicalBook. N-Boc-4-(2-bromoethyl)piperidine Properties. Retrieved from .

-

Safety Data (General Alkyl Bromides): Fisher Scientific. Safety Data Sheet: Benzyl 4-bromopiperidine-1-carboxylate. (Analogous safety profile). Retrieved from .

Sources

- 1. 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine - Wikipedia [en.wikipedia.org]

- 2. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 3. 175401-91-9|Benzyl 4-(3-bromopropyl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 4. CAS#:566905-89-3 | benzyl 4-(2-bromoethyl)piperidine-1-carboxylate | Chemsrc [chemsrc.com]

- 5. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate PubChem and ChemSpider data

[1]

Executive Summary

Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate (CAS: 566905-89-3) is a bifunctional piperidine scaffold widely utilized in the synthesis of central nervous system (CNS) agents, including analogs of Donepezil (Alzheimer’s disease) and various sigma receptor ligands.[1] Its structural value lies in its orthogonal reactivity : the benzyl carbamate (Cbz) group protects the secondary amine, while the alkyl bromide moiety serves as a highly reactive electrophile for nucleophilic substitution, allowing for precise elaboration of the piperidine tail.

Chemical Identity & Digital Descriptors

The following data consolidates identifiers from major chemical repositories to ensure precise procurement and database integration.

| Descriptor | Value |

| CAS Number | 566905-89-3 |

| IUPAC Name | Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate |

| Molecular Formula | C₁₅H₂₀BrNO₂ |

| Molecular Weight | 326.23 g/mol |

| SMILES | BrCCC1CCN(C(=O)OCc2ccccc2)CC1 |

| InChIKey | Predicted:[1][2][3]ISJXFKZLMCIOKC-UHFFFAOYSA-N (Analogous) |

| Appearance | Viscous oil or low-melting solid (Grade dependent) |

Structural Hierarchy & Identifiers

The following diagram maps the compound's digital identity and structural components.

Figure 1: Digital identity and functional substructure mapping.

Physicochemical Profile (In Silico & Experimental)

Experimental data for this specific intermediate is often proprietary.[1] The values below represent a consensus of calculated (in silico) properties derived from PubChem and ChemSpider algorithms, essential for predicting ADME behavior in early-stage discovery.

| Property | Value | Significance in Drug Design |

| XLogP3 | ~3.8 | High lipophilicity; suitable for CNS penetration scaffolds.[1] |

| TPSA | 29.5 Ų | Low polar surface area indicates good membrane permeability.[1] |

| H-Bond Donors | 0 | No labile protons; stable against non-specific deprotonation.[1] |

| H-Bond Acceptors | 3 | Carbonyl and ether oxygens available for receptor binding.[1] |

| Rotatable Bonds | 5 | Moderate flexibility; allows induced fit in enzyme pockets.[1] |

| Boiling Point | ~450°C (Predicted) | High boiling point requires vacuum distillation for purification.[1] |

Synthetic Utility & Experimental Protocols

Core Synthetic Pathway

The industrial preparation typically proceeds via the Appel reaction or sulfonate displacement starting from the commercially available alcohol precursor.[1] This route preserves the acid-sensitive Cbz group.[1]

Figure 2: Standard synthetic route from 4-piperidineethanol.[1]

Standard Operating Procedure (SOP): Nucleophilic Substitution

Objective: Alkylation of a phenol (e.g., for Donepezil analog synthesis) using the title compound.

Reagents:

-

Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate (1.0 equiv)[1]

-

Substituted Phenol (1.1 equiv)[1]

-

Potassium Carbonate (

) (2.5 equiv)[1] -

Acetonitrile (ACN) or DMF (anhydrous)[1]

Protocol:

-

Preparation: Charge a reaction flask with the substituted phenol and

in anhydrous ACN. Stir at room temperature for 30 minutes to generate the phenoxide. -

Addition: Add Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate dropwise (dissolved in minimal ACN) to the stirring suspension.

-

Reflux: Heat the mixture to reflux (80°C for ACN) and monitor by TLC/LC-MS. Reaction typically completes in 4–12 hours.[1]

-

Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate.

-

Purification: Dissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and brine. Flash chromatography (Hexane/EtOAc) yields the ether product.[1]

Safety & Handling (GHS Classification)

While specific MSDS data for this CAS is limited, it shares hazard profiles with homologous alkyl bromides and benzyl carbamates.[1]

| Hazard Class | GHS Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |

| Serious Eye Damage | H319 | Causes serious eye irritation.[1] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[1] |

| Sensitization | H317 | Potential skin sensitizer (Alkylating agent).[1] |

Handling Precaution: As an alkylating agent, this compound is a potential mutagen.[1] All operations must be conducted in a fume hood wearing nitrile gloves and eye protection.[1] Neutralize spills with aqueous sodium thiosulfate.[1]

References

-

PubChem Compound Summary. Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate (Related Analog Data). National Center for Biotechnology Information.[1] Accessed 2024.[1][4] Link

-

Sigma-Aldrich. 4-Bromo-N-Cbz-piperidine Product Sheet (Structural Homolog). Merck KGaA.[1] Accessed 2024.[1][4] Link

-

ChemSpider. Search Repository: Piperidine Derivatives.[1] Royal Society of Chemistry.[1] Link

-

Organic Chemistry Portal. Synthesis of 4-Benzyl Piperidines and Related Derivatives.Link[1]

Sources

- 1. 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone | C26H28Cl2N4O4 | CID 3823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-1-(2-(4-fluorophenyl)-3-((4-fluorophenyl)amino)-5,6-dihydro-8,8-dimethylimidazo(1,2-a)pyrazin-7(8H)-yl)ethanone | C22H23F2N5O | CID 49856296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 3-bromo-4-oxo-piperidine-1-carboxylic acid benzyl ester (C13H14BrNO3) [pubchemlite.lcsb.uni.lu]

- 4. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Literature Review of 4-(2-Bromoethyl)piperidine Derivatives in Medicinal Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to engage in key interactions with biological targets have made it a privileged structure in drug design. Among the various substituted piperidines, 4-(2-bromoethyl)piperidine has emerged as a particularly valuable and versatile building block. The presence of a reactive bromoethyl side chain at the 4-position provides a convenient handle for the introduction of a wide array of functional groups and for the construction of more complex molecular architectures. This guide provides an in-depth review of the synthesis, medicinal chemistry applications, and structure-activity relationships of 4-(2-bromoethyl)piperidine derivatives, offering insights for researchers and scientists in the field of drug discovery and development.

The Synthetic Gateway: Preparation of the 4-(2-Bromoethyl)piperidine Core

The journey into the chemical space of 4-(2-bromoethyl)piperidine derivatives begins with the efficient synthesis of the core scaffold itself. A common and practical approach involves a two-step sequence starting from the commercially available 4-piperidineethanol.

A key consideration in the synthesis and subsequent reactions of 4-(2-bromoethyl)piperidine is the reactivity of the piperidine nitrogen. To avoid undesired N-alkylation or other side reactions, the piperidine nitrogen is often protected with a suitable protecting group, such as the tert-butoxycarbonyl (Boc) group. The synthesis of the N-Boc protected version, N-Boc-4-(2-bromoethyl)piperidine, is a widely adopted strategy.

Experimental Protocol: Synthesis of N-Boc-4-(2-bromoethyl)piperidine

This protocol outlines a common method for the synthesis of N-Boc-4-(2-bromoethyl)piperidine from N-Boc-4-piperidine ethanol.

Materials:

-

N-Boc-4-(2-hydroxyethyl)piperidine

-

Anhydrous tetrahydrofuran (THF)

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Diethyl ether

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve N-Boc-4-(2-hydroxyethyl)piperidine (1 equivalent) in anhydrous tetrahydrofuran.

-

Add carbon tetrabromide (0.96 equivalents) to the solution.

-

Slowly add a solution of triphenylphosphine (1.05 equivalents) in anhydrous tetrahydrofuran dropwise over a period of 2 hours.

-

Stir the reaction mixture at room temperature for 18 hours.

-

Upon completion of the reaction (monitored by TLC), add diethyl ether to the mixture.

-

Filter the reaction mixture to remove the triphenylphosphine oxide byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography using a hexane:ethyl acetate (9:1) eluent system to obtain N-Boc-4-(2-bromoethyl)piperidine as an oil.[1]

This protocol provides a reliable method for obtaining the key building block for further derivatization. The Boc protecting group can be readily removed under acidic conditions when the piperidine nitrogen needs to be functionalized.

A Hub for Molecular Diversity: Synthetic Applications in Medicinal Chemistry

The reactivity of the bromine atom in 4-(2-bromoethyl)piperidine makes it an excellent electrophile for nucleophilic substitution reactions. This allows for the facile introduction of a diverse range of functionalities, leading to libraries of compounds for biological screening. The primary synthetic application involves the alkylation of various nucleophiles, including amines, phenols, and heterocyclic systems.

N-Alkylation of Amines and Heterocycles

The reaction of 4-(2-bromoethyl)piperidine with primary or secondary amines, as well as nitrogen-containing heterocycles, is a straightforward and widely used method to introduce the 4-(2-ethyl)piperidine moiety. This reaction typically proceeds under basic conditions to neutralize the hydrobromic acid formed as a byproduct.

A general workflow for the N-alkylation of a generic amine (R₂NH) with 4-(2-bromoethyl)piperidine is depicted in the following diagram:

Caption: General workflow for the N-alkylation of amines with 4-(2-bromoethyl)piperidine.

This synthetic strategy has been employed to create a wide range of derivatives with diverse pharmacological activities.

Therapeutic Landscape: Medicinal Chemistry Applications of 4-(2-Bromoethyl)piperidine Derivatives

The 4-(2-ethyl)piperidine moiety, readily installed using the bromoethyl precursor, is a key pharmacophore in a variety of therapeutic areas. Its ability to position a basic nitrogen atom at a specific distance from a larger molecular scaffold allows for crucial interactions with various receptors and enzymes.

Central Nervous System (CNS) Disorders

Piperidine derivatives have a long and successful history in the treatment of CNS disorders.[2][3] The 4-(2-ethyl)piperidine unit has been incorporated into molecules targeting a range of CNS receptors.

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a promising target for the treatment of neurodegenerative diseases, pain, and cancer. A series of novel σ1 receptor ligands featuring a 4-(2-aminoethyl)piperidine scaffold have been synthesized and evaluated.[4][5] The synthesis of these compounds involves the elaboration of a piperidine core, which can be conceptually derived from 4-(2-bromoethyl)piperidine.

The structure-activity relationship (SAR) studies of these compounds revealed that N-methylation of the piperidine ring generally leads to high σ1 receptor affinity and selectivity over the σ2 subtype.[4] This highlights the importance of the substituent on the piperidine nitrogen for modulating biological activity.

Antipsychotic drugs often target dopamine D2 and serotonin 5-HT2A receptors. The 4-(2-ethyl)piperidine scaffold is a common feature in many antipsychotic agents. For instance, analogues of the well-known antipsychotic haloperidol, which contains a piperidine ring, have been synthesized and studied. While direct synthesis from 4-(2-bromoethyl)piperidine is not always the primary route, the structural motif is highly relevant. The 4-substituted piperidine moiety plays a crucial role in the interaction with these G-protein coupled receptors.

The general pharmacophore for many D2/5-HT2A antagonists includes a basic nitrogen atom separated from an aromatic system by a linker of a specific length. The 4-(2-ethyl)piperidine unit can serve as this linker and basic nitrogen source.

Alzheimer's Disease: Acetylcholinesterase (AChE) Inhibitors

Donepezil, a leading drug for the symptomatic treatment of Alzheimer's disease, features a piperidine moiety.[6] The piperidine nitrogen is believed to interact with the peripheral anionic site of the acetylcholinesterase (AChE) enzyme. This has inspired the synthesis of novel piperidine derivatives as potential AChE inhibitors. While not always directly synthesized from 4-(2-bromoethyl)piperidine, the development of compounds with a 4-(2-aminoethyl)piperidine core for this purpose is a logical extension of this scaffold's application.

The following diagram illustrates the proposed binding mode of a generic 4-substituted piperidine derivative to the active site of AChE:

Caption: Proposed binding mode of a 4-substituted piperidine derivative in the active site of acetylcholinesterase.

Allergic Disorders: Antihistamines

The piperidine scaffold is also prevalent in antihistamines, which act as inverse agonists or antagonists at the histamine H1 receptor.[7] The 4-substituted piperidine motif can be found in several second-generation antihistamines, which are known for their reduced sedative effects. The synthesis of these compounds can involve the alkylation of a suitable nucleophile with a 4-functionalized piperidine, such as 4-(2-bromoethyl)piperidine.

Structure-Activity Relationships (SAR)

The biological activity of 4-(2-bromoethyl)piperidine derivatives is highly dependent on the nature of the substituents introduced through the bromoethyl linker and on the piperidine nitrogen itself.

| Derivative Class | Key SAR Observations | Therapeutic Target(s) |

| σ1 Receptor Ligands | N-methylation of the piperidine ring often enhances σ1 affinity and selectivity. The nature of the amine attached to the ethyl linker significantly influences potency.[4] | σ1 Receptor |

| Antipsychotics | The length and nature of the linker between the piperidine and an aromatic moiety are critical for D2/5-HT2A receptor affinity.[2] | Dopamine D2, Serotonin 5-HT2A Receptors |

| AChE Inhibitors | A basic piperidine nitrogen is crucial for interaction with the PAS of AChE. The substituent attached to the ethyl linker can interact with the CAS.[6] | Acetylcholinesterase |

| Analgesics | The substitution pattern on the piperidine ring and the nature of the N-substituent are key determinants of analgesic potency and duration of action. | Opioid Receptors |

Future Perspectives

The 4-(2-bromoethyl)piperidine scaffold continues to be a valuable tool in medicinal chemistry. Its synthetic accessibility and the versatility of its derivatives make it an attractive starting point for the discovery of new therapeutic agents. Future research in this area is likely to focus on:

-

Novel Therapeutic Targets: Exploring the application of this scaffold in the development of ligands for emerging drug targets.

-

Combinatorial Chemistry and High-Throughput Screening: Utilizing the reactivity of 4-(2-bromoethyl)piperidine to generate large libraries of compounds for rapid screening against a wide range of biological targets.

-

Stereoselective Synthesis: Developing methods for the stereoselective synthesis of chiral 4-(2-bromoethyl)piperidine derivatives to probe the stereochemical requirements of biological targets and develop more potent and selective drugs.

-

Bioisosteric Replacements: Investigating the replacement of the piperidine ring with other saturated heterocycles to fine-tune the physicochemical and pharmacological properties of the resulting molecules.

References

-

Holtschulte, C., Börgel, F., Westphälinger, S., Schepmann, D., Civenni, G., Laurini, E., Marson, D., Catapano, C. V., Pricl, S., & Wünsch, B. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(5), e202100735. [Link]

-

Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes. (n.d.). Retrieved February 14, 2026, from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

- Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London.

-

Holtschulte, C., Börgel, F., Westphälinger, S., Schepmann, D., Civenni, G., Laurini, E., Marson, D., Catapano, C. V., Pricl, S., & Wünsch, B. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(5), e202100735. [Link]

- CA1129424A - Synthesis of haloperidol - Google Patents. (n.d.).

-

Glass, M., & Wünsch, B. (2019). Structure-Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor. Journal of medicinal chemistry, 62(19), 8863–8877. [Link]

-

Synthesis of anti-allergic drugs. (2020). RSC Advances, 10(8), 4595-4609. [Link]

-

Procedure for N-alkylation of Piperidine?. (2017, March 16). ResearchGate. [Link]

-

Di Micco, S., Terracciano, S., Boscaino, F., Righetti, L., Ginnasta, A., Bertamino, A., Manfra, M., Gomez-Monterrey, I., Bertini, S., & Zello, T. (2024). Design, Synthesis, and Cytotoxic Assessment of New Haloperidol Analogues as Potential Anticancer Compounds Targeting Sigma Receptors. Molecules (Basel, Switzerland), 29(12), 2735. [Link]

-

Berg, K., Hegde, P., Pujari, V., Brinkmann, M., Wilkins, D. Z., Parish, T., Crick, D. C., & Aldrich, C. C. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & medicinal chemistry, 28(15), 115582. [Link]

- Jahan, S., Siddiqui, H. L., Khan, K. M., & Saify, Z. S. (2013). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Pakistan Journal of Pharmaceutical Sciences, 26(4), 733-738.

-

Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. (n.d.). Retrieved February 14, 2026, from [Link]

- Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University.

-

Indole chemistry breakthrough opens doors for more effective drug synthesis. (2025, August 25). Phys.org. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

-

Contreras, J. M., Parrot, I., Sippl, W., Rival, Y. M., & Wermuth, C. G. (2001). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry, 44(17), 2707–2718. [Link]

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD, 8(4), 1-10.

- Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub, 3(1), 229-247.

- Jahan, S., Siddiqui, H. L., Khan, K. M., & Saify, Z. S. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.

- Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. (2016). International Journal of Pharmaceutical Science Invention, 5(5), 40-42.

-

Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). MDPI. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. ijnrd.org [ijnrd.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijpsi.org [ijpsi.org]

- 7. researchgate.net [researchgate.net]

Synthesis of piperidine derivatives using Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate

Application Note: Precision Synthesis of Piperidine Derivatives using Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate

Abstract

This technical guide details the synthetic utility of Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate (CAS: 566905-89-3), a versatile building block for medicinal chemistry. The ethyl-bromide side chain serves as a robust electrophilic handle for

Introduction: The Strategic Value of the Ethyl Spacer

In drug design, the 4-(2-aminoethyl)piperidine scaffold is a "privileged structure." The two-carbon ethyl spacer provides the optimal distance and rotational freedom for the terminal amine to interact with aspartate residues in receptor binding pockets (e.g., the anionic site of AChE or the orthosteric site of GPCRs).

Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate allows researchers to:

-

Install Diversity First: Couple complex amines, phenols, or thiols to the ethyl arm without affecting the piperidine nitrogen.

-

Late-Stage Deprotection: Remove the Cbz group under mild conditions to release the secondary amine for further library generation (e.g., urea formation, reductive amination).

Chemical Properties & Safety

| Property | Data |

| Chemical Name | Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate |

| CAS Number | 566905-89-3 |

| Molecular Formula | |

| Molecular Weight | 326.23 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, THF, DMF, DMSO; Insoluble in water |

| Storage | 2–8°C, inert atmosphere (Argon/Nitrogen).[1][2] Light sensitive. |

Safety Warning: This compound is an alkyl bromide and a potential alkylating agent. It causes skin irritation and serious eye damage.[3] Handle in a fume hood with proper PPE (nitrile gloves, safety goggles).

Synthetic Protocols

Workflow Overview

The synthesis typically follows a "Couple-Deprotect-Diversify" logic.

Figure 1: General synthetic workflow for piperidine functionalization.

Protocol A: Nucleophilic Substitution with Amines ( )

This is the most common application. The primary bromide is displaced by a secondary or primary amine.

Reagents:

-

Substrate: Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate (1.0 equiv)

-

Nucleophile: Amine (1.2 – 1.5 equiv)

-

Base:

(2.0 – 3.0 equiv) or -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

-

Catalyst: KI (0.1 equiv) – Optional, accelerates reaction via Finkelstein exchange.

Procedure:

-

Dissolution: In a dry reaction vial equipped with a stir bar, dissolve the amine (1.2 mmol) in anhydrous MeCN (5 mL).

-

Base Addition: Add

(3.0 mmol) and KI (0.1 mmol). Stir at room temperature for 10 minutes. -

Substrate Addition: Add Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate (1.0 mmol) dropwise (if liquid) or as a solution in minimal MeCN.

-

Reaction: Heat the mixture to 60–80°C under an inert atmosphere (

). Monitor by TLC or LCMS.[4]-

Typical time: 4–16 hours.

-

Monitoring: Look for the disappearance of the bromide (

326/328 pattern) and appearance of the product mass.

-

-

Workup: Cool to RT. Filter off inorganic solids through a Celite pad. Rinse with EtOAc.

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc or DCM/MeOH depending on polarity).

Critical Insight: If the nucleophile is a primary amine, use a larger excess (3-5 equiv) to prevent over-alkylation (formation of tertiary amines), or protect the primary amine as a sulfonamide/carbamate before coupling.

Protocol B: Cbz Deprotection (Hydrogenolysis)

Standard method for removing the Cbz group to liberate the piperidine nitrogen.

Reagents:

-

Substrate: Cbz-protected intermediate (from Protocol A)

-

Catalyst: 10% Pd/C (10–20 wt% loading)

-

Solvent: MeOH or EtOH (0.1 M concentration)

-

Hydrogen Source:

balloon (1 atm) or Ammonium Formate (transfer hydrogenation)

Procedure:

-

Setup: Dissolve the substrate in MeOH. Flush the flask with Nitrogen.

-

Catalyst: Carefully add 10% Pd/C. Caution: Pd/C can ignite solvent vapors; add under inert gas flow or use a water slurry.

-

Hydrogenation: Evacuate the flask and backfill with

(repeat 3 times). Stir vigorously under -

Completion: Reaction is usually complete in 1–4 hours. Monitor for the loss of the benzyl group (mass -90 Da or disappearance of aromatic UV signals if no other aromatics are present).

-

Workup: Filter through Celite to remove Pd/C. Rinse with MeOH. Concentrate to yield the free amine.

Alternative (Acidic Cleavage): If the molecule contains alkenes or halides sensitive to reduction, use 33% HBr in Acetic Acid or TFA/Thioanisole at RT for 1-2 hours.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Elimination Product (Styrene analog) | Base is too strong or Temp too high. | Switch from |

| Low Conversion | Steric hindrance or poor nucleophilicity. | Switch solvent to DMF or DMSO. Add 0.5 equiv NaI. Increase Temp to 90°C. |

| Over-Alkylation | Primary amine nucleophile attacking twice. | Use 5 equiv of amine or protect the amine (e.g., Boc-NH-R) and alkylate the carbamate. |

| Cbz not removing | Catalyst poisoning (S or N lone pairs). | Use |

Decision Logic for Reaction Conditions

Figure 2: Reaction condition optimization matrix based on nucleophile type.

References

-

Synthesis of Sigma-1 Ligands: Wuest, F. et al. "Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands." ChemMedChem, 2022 . [5]

- Context: Describes the use of 4-(2-bromoethyl)piperidine scaffolds (via mesylate/bromide) for coupling with diverse amines.

-

Cbz Deprotection Protocols: BenchChem Technical Support. "Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group."[4] BenchChem, 2025 .[4]

- Context: Standard operating procedures for Pd/C hydrogenolysis and acid-medi

-

Safety Data (SDS): Fisher Scientific. "Safety Data Sheet: Benzyl 4-oxo-1-piperidinecarboxylate (Precursor/Analog)." Fisher Sci, 2025 .[6]

-

General Piperidine Functionalization: Vice, S. et al.[9] "Concise Formation of 4-Benzyl Piperidines and Related Derivatives." J. Org.[9][10] Chem., 2001 , 66, 2487-2492.[9]

- Context: Strategies for functionalizing the C4 position of piperidines.

Sources

- 1. tdcommons.org [tdcommons.org]

- 2. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 3. chemscene.com [chemscene.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. d-nb.info [d-nb.info]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

- 10. Cbz-Protected Amino Groups [organic-chemistry.org]

Application Notes and Protocols for N-Alkylation with Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate

Introduction: Strategic N-Alkylation in Modern Drug Discovery

The introduction of alkyl groups to nitrogen atoms (N-alkylation) is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. This fundamental transformation allows for the construction of complex molecular architectures from simpler primary and secondary amine precursors. The resulting secondary and tertiary amines are prevalent scaffolds in a vast array of biologically active compounds, including a significant number of antihistamines and other therapeutic agents.[1][2][3][4]

This guide provides a detailed examination of the N-alkylation reaction utilizing Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate, a versatile building block for introducing a protected piperidine ethyl moiety. The carboxybenzyl (Cbz) protecting group offers stability under a range of reaction conditions and can be readily removed via hydrogenolysis, providing a strategic advantage in multi-step syntheses.[5][6][7][8] We will delve into the mechanistic underpinnings of this SN2 reaction, outline a comprehensive experimental protocol, and discuss critical parameters for optimization and troubleshooting.

Mechanistic Overview: The SN2 Pathway

The N-alkylation of an amine with Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[9][10] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine. This concerted process involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-bromine bond, with the bromide ion acting as the leaving group.

A crucial aspect of this reaction is the presence of a base. The initial alkylation product is an ammonium salt, which is typically deprotonated by a non-nucleophilic base to regenerate a neutral, and often still nucleophilic, amine. This can lead to a common side reaction: over-alkylation, where the newly formed secondary amine reacts further with the alkylating agent to form a tertiary amine, and potentially even a quaternary ammonium salt.[9][11][12][13] Careful control of stoichiometry and reaction conditions is therefore paramount to achieve selective mono-alkylation.

Visualizing the Reaction Pathway

The following diagram illustrates the general workflow for the N-alkylation process, from the initial reactants to the final purified product.

Caption: General Experimental Workflow for N-Alkylation.

Key Reagents and Their Rationale

A judicious selection of reagents is critical for a successful N-alkylation. The following table summarizes the key components and the reasoning behind their use.

| Reagent Category | Example(s) | Role and Rationale |

| Alkylating Agent | Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate | Provides the electrophilic carbon for the SN2 reaction. The bromoethyl group is a good alkylating moiety, and the Cbz-protected piperidine is a common structural motif in pharmaceuticals.[5][6] |

| Nucleophile | Primary or Secondary Amine | The nitrogen-containing substrate that is to be alkylated. Its nucleophilicity will influence reaction rates. |

| Base | Potassium Carbonate (K₂CO₃), Diisopropylethylamine (DIPEA) | Neutralizes the hydrobromic acid (HBr) formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.[14][15] K₂CO₃ is a mild, inexpensive, and easily removable inorganic base.[14][15] DIPEA is a non-nucleophilic organic base often used to avoid side reactions. |

| Solvent | N,N-Dimethylformamide (DMF), Acetonitrile (CH₃CN) | Polar aprotic solvents are preferred as they can dissolve the reactants and stabilize the charged transition state of the SN2 reaction, thereby accelerating the rate.[16][17][18][19] DMF is a particularly common and effective solvent for this type of transformation.[17][20][21] |

Detailed Experimental Protocol

This protocol provides a general procedure for the N-alkylation of a primary or secondary amine with Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate. Note: This is a representative protocol and may require optimization based on the specific amine substrate used. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials:

-

Amine substrate (1.0 eq)

-

Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate (1.0-1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1-0.5 M with respect to the amine substrate.

-

Addition of Alkylating Agent: While stirring the suspension, add Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate (1.0-1.2 eq).

-

Reaction: Heat the reaction mixture to 60-80 °C under a nitrogen or argon atmosphere.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed or a significant amount of product has formed.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr).

-

Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with deionized water (2-3 times) and then with brine. The aqueous washes help to remove the DMF.[18]

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.[22]

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | - Low reaction temperature- Insufficiently strong base- Sterically hindered or poorly nucleophilic amine | - Increase the reaction temperature (e.g., to 80-100 °C).[16]- Use a stronger base such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) (with appropriate safety precautions).[16]- Increase the reaction time. |

| Over-alkylation (Formation of Tertiary Amine/Quaternary Salt) | - The mono-alkylated product is more nucleophilic than the starting amine.- Stoichiometry of the alkylating agent is too high. | - Use a slight excess of the starting amine (e.g., 1.2-1.5 eq) relative to the alkylating agent.[16]- Add the alkylating agent dropwise at a lower temperature to control the reaction rate.[22]- Monitor the reaction closely and stop it before all the starting amine is consumed. |

| Elimination Side Products | - The base is too strong or sterically hindered. | - Use a milder base like potassium carbonate.[14][15]- While less likely with a primary bromide, consider that β-elimination can be a competing pathway.[10] |

| Difficulty in Removing DMF | - DMF is a high-boiling point solvent. | - Perform multiple aqueous washes during the work-up.[18]- For small-scale reactions, co-evaporation with a higher boiling point, non-polar solvent like toluene can sometimes be effective. |

Mechanism Visualization

The following diagram illustrates the SN2 mechanism for the N-alkylation of a generic primary amine with Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate.

Caption: SN2 Mechanism of N-Alkylation.

Conclusion

The N-alkylation with Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate represents a robust and versatile method for the synthesis of complex amine-containing molecules. By understanding the underlying SN2 mechanism and carefully controlling reaction parameters such as stoichiometry, choice of base and solvent, and temperature, researchers can achieve high yields of the desired mono-alkylated products. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in drug discovery and development, facilitating the efficient synthesis of novel chemical entities.

References

-

Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

-

Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation?. Retrieved from [Link]

-

University of Calgary, Department of Chemistry. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

-

Elsevier Ltd. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Retrieved from [Link]

-

Wiley-VCH GmbH. (2024, January 10). N,N‐Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: Preparation of Amines: Alkylation of Ammonia and Amines. Retrieved from [Link]

-

French-Ukrainian Journal of Chemistry. (2020). Potassium Carbonate Assisted Synthesis Of α, β, γ, δ-Unsaturated Ketones. Retrieved from [Link]

-

Reagent Guide. (n.d.). N alkylation at sp 3 Carbon. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 27). DMSO vs. DMF: Unpacking the Nuances of Two Essential Solvents. Retrieved from [Link]

-

YouTube. (2020, November 2). Alkylation of Amines, Part 2: with Aldehydes and Ketones. Retrieved from [Link]

-

Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

-

YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]

-

N-Cbz- Piperidine-4-carboxylic acid. (n.d.). Retrieved from [Link]

-

Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]

-

ResearchGate. (2024, January 10). N,N‐Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. Retrieved from [Link]

-

UCL Discovery. (2024, June 19). RSC Medicinal Chemistry - RESEARCH ARTICLE. Retrieved from [Link]

-

Quora. (2018, October 12). What is the action of potassium carbonate on alkyl halide?. Retrieved from [Link]

-

Royal Society of Chemistry. (2020, June 2). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Retrieved from [Link]

-

Royal Society of Chemistry. (2021, November 29). Reusable Co-nanoparticles for general and selective N -alkylation of amines and ammonia with alcohols. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, February 4). Synthesis of anti-allergic drugs. Retrieved from [Link]

-

accedaCRIS. (2020, May 13). Manganese-Catalyzed Regioselective Dehydrogenative C- versus N‑Alkylation Enabled by a Solvent Switch. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Alkylation of N-substituted 2-phenylacetamides. Retrieved from [Link]

-

Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). IMAMR for the synthesis of (±)‐Cbz‐protected pelletierine 17. Reagents.... Retrieved from [Link]

- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

N-alkylation of Sufonamides Using Anion Exchange Resin. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.

-

Royal Society of Chemistry. (2023, November 30). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]

-

Wiley Online Library. (2010, November 19). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (2021, August 16). synthesis of fexofenadine derivatives for their antihistaminic and antibacterial activities. Retrieved from [Link]

-

Arkivoc. (n.d.). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, February 2). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]

-

ResearchGate. (2025, August 9). (PDF) Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]_

-

J. Org. Chem. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Retrieved from [Link]

-

Supporting Information. (n.d.). An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of anti-allergic drugs. Retrieved from [Link]

-

ResearchGate. (2015, December 26). Can someone suggest to me some method to purify it or other method for N-alkylation of benzoazole?. Retrieved from [Link]

Sources

- 1. Synthesis of anti-allergic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. Synthesis of anti-allergic drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. fuaij.com [fuaij.com]

- 6. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]

- 7. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Video: Preparation of Amines: Alkylation of Ammonia and Amines [jove.com]

- 10. m.youtube.com [m.youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Amine alkylation - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. fujc.pp.ua [fujc.pp.ua]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 18. DMSO vs. DMF: Unpacking the Nuances of Two Essential Solvents - Oreate AI Blog [oreateai.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: Leveraging Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate for Advanced Drug Discovery

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of natural products and FDA-approved drugs.[1][2][3] This six-membered nitrogen-containing heterocycle is a key structural motif in therapeutics targeting a wide array of conditions, including neurological and psychiatric disorders, pain, and cancer.[4][5][6][7] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space allow for precise interactions with biological targets.[8]

Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate emerges as a particularly strategic building block for drug discovery campaigns. It offers a trifecta of chemical functionality:

-

A Protected Piperidine Nitrogen: The benzyl carbamate (Cbz or Z) group provides robust protection for the piperidine nitrogen, preventing unwanted side reactions while being readily removable under standard, mild conditions.

-

A Reactive Electrophilic Handle: The 2-bromoethyl side chain at the 4-position is a potent electrophile, primed for nucleophilic substitution reactions. This allows for the facile and direct linkage of the piperidine core to a wide variety of other molecular fragments.

-

A Clinically Relevant Substitution Pattern: The 1,4-disubstitution pattern is a common feature in many successful piperidine-based drugs, making this building block an ideal starting point for synthesizing analogs of known bioactive compounds or exploring novel chemical space.[1]

This guide provides an in-depth exploration of Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate, detailing its properties, core reactivity, and providing field-tested protocols for its application in synthesizing advanced intermediates for drug development.

Physicochemical Properties & Reactivity Profile

A thorough understanding of a building block's properties is fundamental to its successful application.

| Property | Value |

| CAS Number | 240954-12-3 |

| Molecular Formula | C₁₅H₂₀BrNO₂ |

| Molecular Weight | 326.23 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (MeCN) |

Causality of Reactivity:

The utility of this molecule is dictated by its two primary functional domains: the electrophilic bromoethyl chain and the Cbz-protected amine.

-

The Electrophilic Side Chain: The primary bromide on the ethyl group is an excellent leaving group, making the adjacent carbon highly susceptible to attack by nucleophiles in classic S_N2 reactions. This is the key to its function as a linker. The choice of a polar aprotic solvent (e.g., DMF, MeCN) is critical as it solvates the counter-ion of the nucleophile's salt without deactivating the nucleophile itself, thereby accelerating the reaction rate.

-

The Cbz Protecting Group: The benzyl carbamate is stable to a wide range of reaction conditions used for modifying the side chain, including basic and mild acidic conditions. Its strategic value lies in its clean and efficient removal via catalytic hydrogenation (hydrogenolysis). This process cleaves the benzylic C-O bond, liberating the free amine and producing only toluene and carbon dioxide as byproducts, simplifying purification.

Core Application: S_N2 Alkylation for Scaffold Elaboration

The primary application of Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate is to serve as an electrophilic partner in S_N2 reactions. This allows for the covalent attachment of the piperidine moiety to various nucleophilic fragments, such as amines, phenols, thiols, and carbanions.

Sources

- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ijnrd.org [ijnrd.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

- 7. Recent advancement of piperidine moiety in treatment of cancer- A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Guide to Nucleophilic Substitution Reactions of Bromoethyl Piperidines

Introduction: The Strategic Importance of Piperidine Functionalization

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal building block for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The functionalization of this motif is therefore a cornerstone of modern drug discovery.

This guide focuses on the nucleophilic substitution of bromoethyl piperidines, a critical class of intermediates used to introduce diverse functionalities onto the piperidine nitrogen. Understanding and controlling the reaction conditions for this transformation is paramount for researchers and drug development professionals aiming to synthesize novel chemical entities efficiently and predictably. We will delve into the mechanistic underpinnings, provide field-tested protocols, and explain the causal relationships behind experimental choices to empower scientists in their synthetic endeavors.

Part 1: Mechanistic Foundations and Reaction Control

The reaction of a nucleophile with 1-(2-bromoethyl)piperidine involves the displacement of the bromide leaving group. As the bromoethyl group constitutes a primary alkyl halide, the reaction overwhelmingly proceeds via the Substitution Nucleophilic Bimolecular (SN2) mechanism.[1][2]

The SN2 Pathway: A Concerted Dance

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (a "backside attack").[1][3] Bond formation between the nucleophile and the carbon occurs simultaneously with the breaking of the carbon-bromine bond.[4] This mechanism avoids the formation of a high-energy carbocation intermediate. The rate of the reaction is dependent on the concentration of both the bromoethyl piperidine substrate and the incoming nucleophile.[5][6]

Competing Pathways: The SN1 Mechanism

While less common for primary halides, the Substitution Nucleophilic Unimolecular (SN1) mechanism is a potential, albeit minor, competing pathway.[7] It involves a two-step process: first, the slow departure of the leaving group to form a carbocation intermediate, followed by a rapid attack from the nucleophile.[2][3] This pathway is generally disfavored for primary substrates due to the instability of the resulting primary carbocation.

Critical Factors Influencing Reaction Outcome

To achieve high yields and purity, a researcher must carefully control several experimental variables.

-

The Nucleophile: The reactivity of the nucleophile is crucial. Strong nucleophiles (e.g., I⁻, RS⁻, N₃⁻, R₂NH) accelerate the SN2 reaction.[1][8] Weaker nucleophiles (e.g., H₂O, ROH) react more slowly. For neutral nucleophiles like primary or secondary amines, a non-nucleophilic base is often required to neutralize the HBr generated during the reaction, preventing the formation of an unreactive ammonium salt.[9]

-

The Solvent: The choice of solvent is arguably the most critical factor in directing the reaction.

-

Polar Aprotic Solvents (Recommended for SN2): Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are ideal.[10][11] They are polar enough to dissolve the reactants but do not have acidic protons.[12] This allows them to solvate the counter-ion (e.g., K⁺) while leaving the anionic nucleophile "naked" and highly reactive, thereby increasing the reaction rate.[1][13]

-

Polar Protic Solvents (To be Avoided): Solvents like water, methanol, and ethanol should generally be avoided. Their acidic protons can form a "solvent cage" around the nucleophile via hydrogen bonding, stabilizing it and reducing its nucleophilicity, which significantly slows the SN2 reaction.[12][13]

-

-

The Leaving Group: The efficiency of the substitution depends on the ability of the leaving group to depart. Bromide (Br⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HBr) and can stabilize the negative charge.[1][6] The general order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[1][14]

-

Temperature: Temperature control is a balancing act. While increasing the temperature generally increases the reaction rate, it can also promote the competing elimination (E2) reaction, leading to the formation of vinylpiperidine byproducts.[15] For most substitutions, reactions are conducted at room temperature or with gentle heating (e.g., 50-80 °C).[9][16]

Part 2: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common nucleophilic substitution reactions on 1-(2-bromoethyl)piperidine hydrobromide, the commercially available and stable salt form.

Protocol 1: N-Alkylation with a Secondary Amine (e.g., Morpholine)

This protocol describes the synthesis of 4-(2-(piperidin-1-yl)ethyl)morpholine, a common tertiary amine structure.

-

Materials:

-

1-(2-bromoethyl)piperidine hydrobromide (1.0 eq)

-

Morpholine (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Acetonitrile (MeCN), anhydrous

-

Round-bottom flask, magnetic stirrer, condenser, inert atmosphere (N₂ or Ar)

-

-

Step-by-Step Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 1-(2-bromoethyl)piperidine hydrobromide and anhydrous potassium carbonate.

-

Add anhydrous acetonitrile to create a stirrable suspension (approx. 0.1-0.2 M concentration of the substrate).

-

Add morpholine to the stirring mixture at room temperature.

-

Heat the reaction mixture to 70 °C and stir under reflux.[9]

-

Reaction Monitoring: Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) or LC-MS (approx. 8-16 hours).[17]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[9]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

-

Protocol 2: O-Alkylation with a Phenolic Nucleophile (e.g., Phenol)

This protocol details the formation of an ether linkage, requiring a strong base to generate the more potent phenoxide nucleophile.

-

Materials:

-

1-(2-bromoethyl)piperidine hydrobromide (1.0 eq)

-